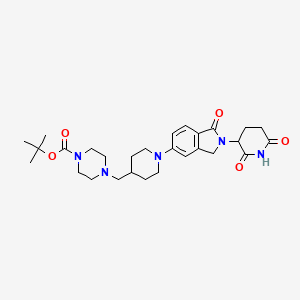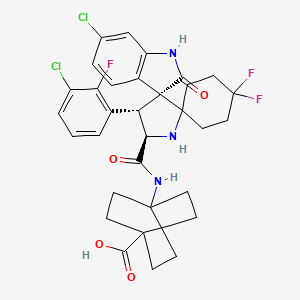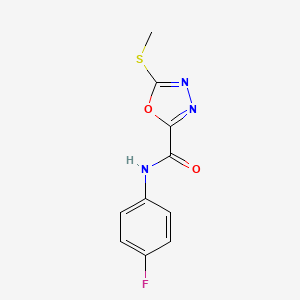![molecular formula C34H46O5 B12365942 (1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B12365942.png)
(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione is a complex organic molecule characterized by its multiple hydroxyl groups, methyl groups, and a unique pentacyclic structure. This compound is notable for its intricate molecular architecture, which includes several double bonds and a variety of functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pentacyclic core and the introduction of hydroxyl and methyl groups. The synthetic route may involve:
Cyclization Reactions: To form the pentacyclic structure.
Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
Methylation: Introduction of methyl groups using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalytic Processes: Using catalysts to improve reaction efficiency.
Purification Techniques: Such as chromatography and recrystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.
Reduction: Reduction of double bonds using hydrogen gas and a palladium catalyst.
Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated compounds.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
The compound may bind to its target, altering its activity and leading to a cascade of biochemical events that result in its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione: shares similarities with other pentacyclic compounds that have multiple hydroxyl and methyl groups.
Uniqueness
Structural Complexity: The unique arrangement of functional groups and the pentacyclic structure make this compound distinct.
Reactivity: Its ability to undergo a variety of chemical reactions makes it versatile for different applications.
Conclusion
The compound This compound is a fascinating molecule with significant potential in various fields of scientific research. Its complex structure and diverse reactivity make it a valuable subject for further study and application.
Propiedades
Fórmula molecular |
C34H46O5 |
|---|---|
Peso molecular |
534.7 g/mol |
Nombre IUPAC |
(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione |
InChI |
InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15+,19-11+,29-26-/t20-,23+,24+,25-,27+,28+,32+,33+,34+/m0/s1 |
Clave InChI |
DACFQDZSKBTCCU-QYYABAAHSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]([C@@H]2[C@@H]1[C@]/3([C@H](/C(=C/CC/C(=C/[C@@]4(C=C([C@@H](C[C@@]45C(=O)/C(=C3/O)/C(=O)O5)C)C)C)/C)/C)C(=C2)C)C)O |
SMILES canónico |
CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexadecanethioate;azane](/img/structure/B12365904.png)







